molecular formula C₁₆H₁₉Br₃ClN₃O₂ B1160651 (+)-Deoxyhalofebrifugine Dihydrobromide

(+)-Deoxyhalofebrifugine Dihydrobromide

Cat. No.: B1160651
M. Wt: 560.51
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Deoxyhalofebrifugine Dihydrobromide (CAS: 1819989-16-6) is a brominated and deoxygenated derivative of febrifugine, a natural alkaloid with historical use in antimalarial research. Its molecular formula is C₁₆H₁₉Br₃ClN₃O₂, with a molecular weight of 561 g/mol. Provided by BIOFOUNT as a research-grade compound (95% purity), it is utilized in preclinical studies, particularly in parasitology and medicinal chemistry .

Properties

Molecular Formula

C₁₆H₁₉Br₃ClN₃O₂

Molecular Weight

560.51

Synonyms

(S)-7-Bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one Dihydrobromide

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (+)- vs. (-)-Deoxyhalofebrifugine Dihydrobromide

The (-)-enantiomer of Deoxyhalofebrifugine Dihydrobromide represents a stereochemical counterpart to the (+)-form. While both share identical molecular formulas and weights, their spatial configurations likely lead to divergent biological activities. For example:

  • Structural Difference : The enantiomers differ in the arrangement of substituents around chiral centers, affecting receptor binding and metabolic stability.
  • Biological Activity : In febrifugine derivatives, the (+)-enantiomer typically exhibits superior antimalarial efficacy compared to the (-)-form, a trend hypothesized to extend to their deoxyhalogenated analogs .
Table 1: Enantiomeric Comparison
Property (+)-Deoxyhalofebrifugine Dihydrobromide (-)-Deoxyhalofebrifugine Dihydrobromide
CAS Number 1819989-16-6 Not specified
Molecular Formula C₁₆H₁₉Br₃ClN₃O₂ Likely identical
Purity 95% Unknown
Therapeutic Focus Antimalarial research Research use

Comparison with 2-Deoxystreptamine Dihydrobromide

2-Deoxystreptamine Dihydrobromide (CAS unspecified) is a dihydrobromide salt of 2-deoxystreptamine, a core structure in aminoglycoside antibiotics. Key differences include:

  • Structural Features: 2-Deoxystreptamine has a simpler cyclohexane backbone with amino and hydroxyl groups, contrasting with the complex halogenated quinazolinone scaffold of (+)-Deoxyhalofebrifugine.
  • Application : While (+)-Deoxyhalofebrifugine targets malaria, 2-Deoxystreptamine derivatives are used in antibiotics like neomycin and gentamicin .
Table 2: Functional Comparison with 2-Deoxystreptamine Dihydrobromide
Property This compound 2-Deoxystreptamine Dihydrobromide
Molecular Class Halogenated quinazolinone Aminoglycoside component
Primary Use Antimalarial research Antibiotic synthesis
Salt Form Rationale Enhances solubility/stability Facilitates crystallinity

Broader Context: Dihydrobromide Salts in Drug Development

Dihydrobromide salts are frequently employed to improve physicochemical properties:

  • Solubility : Bromide counterions enhance aqueous solubility, critical for in vitro assays.
  • Stability : Salt forms often exhibit better thermal and hydrolytic stability than free bases. For instance, both (+)-Deoxyhalofebrifugine and 2-Deoxystreptamine utilize dihydrobromide salts to optimize handling and efficacy, though their applications diverge significantly .

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